molecular formula C14H17NO2 B1618423 4-(5-Propyl-1,3-dioxan-2-yl)benzonitrile CAS No. 74240-64-5

4-(5-Propyl-1,3-dioxan-2-yl)benzonitrile

Cat. No.: B1618423
CAS No.: 74240-64-5
M. Wt: 231.29 g/mol
InChI Key: GQPFCPRCGONDNN-UHFFFAOYSA-N
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Description

4-(5-Propyl-1,3-dioxan-2-yl)benzonitrile (CAS: 74240-64-5) is a benzonitrile derivative featuring a trans-configurated 1,3-dioxane ring substituted with a propyl group at the 5-position. The compound's structure combines a polar benzonitrile moiety with a hydrophobic dioxane-propyl system, making it suitable for applications in materials science, particularly in liquid crystal displays (LCDs) . Its rigid dioxane ring enhances thermal stability, while the propyl chain modulates solubility and phase behavior in mesogenic mixtures .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-propyl-1,3-dioxan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-2-3-12-9-16-14(17-10-12)13-6-4-11(8-15)5-7-13/h4-7,12,14H,2-3,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPFCPRCGONDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1COC(OC1)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50887782, DTXSID901001145
Record name Benzonitrile, 4-(trans-5-propyl-1,3-dioxan-2-yl)-
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Record name 4-(5-Propyl-1,3-dioxan-2-yl)benzonitrile
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Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

80285-16-1, 74240-64-5
Record name 4-(5-Propyl-1,3-dioxan-2-yl)benzonitrile
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Record name Benzonitrile, 4-(trans-5-propyl-1,3-dioxan-2-yl)-
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Record name 4-(5-Propyl-1,3-dioxan-2-yl)benzonitrile
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Record name Benzonitrile, 4-(trans-5-propyl-1,3-dioxan-2-yl)-
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Record name Benzonitrile, 4-(trans-5-propyl-1,3-dioxan-2-yl)-
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Record name 4-(5-Propyl-1,3-dioxan-2-yl)benzonitrile
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Record name trans-4-(5-propyl-1,3-dioxan-2-yl)benzonitrile
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Comparison with Similar Compounds

Alkyl-Substituted 1,3-Dioxane Derivatives

Compounds with varying alkyl chain lengths on the 1,3-dioxane ring demonstrate distinct physicochemical and mesogenic properties:

Compound Name Alkyl Chain Length Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference
4-(5-Propyl-1,3-dioxan-2-yl)benzonitrile C3 C14H17NO2* ~247.3 High thermal stability; LCD dielectrics
4-(5-Heptyl-1,3-dioxan-2-yl)benzonitrile C7 C18H25NO2 287.4 Increased lipophilicity; material science
4-(trans-5-n-Pentyl-1,3-dioxan-2-yl)benzonitrile C5 C16H21NO2* ~259.3 Intermediate phase transitions; LCDs

Key Observations :

  • Alkyl Chain Impact: Longer chains (e.g., heptyl) increase molecular weight and lipophilicity, reducing melting points and enhancing solubility in nonpolar solvents. This is critical for tuning nematic-to-isotropic phase transitions in liquid crystals .
  • Phase Behavior : The propyl derivative exhibits a balance between rigidity (from the dioxane ring) and flexibility (from the short alkyl chain), favoring stable mesophases in dielectric mixtures .

Bioactive Benzonitrile Derivatives

Benzonitrile derivatives with heterocyclic substituents show notable biological activity:

Compound Name Substituent Biological Activity (IC50) Application Reference
4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile Triazole, chlorophenyl Cytotoxic (MCF-7: <10 µM) Anticancer agents
This compound Dioxane, propyl No reported bioactivity Material science

Key Observations :

  • Bioactivity Drivers : Triazole groups enable hydrogen bonding and π-π stacking with biological targets, critical for cytotoxicity . The dioxane-propyl system lacks such interactions, limiting its biomedical utility.

Nonlinear Optical (NLO) and OLED Materials

Substituents profoundly influence electronic properties in optoelectronic applications:

Compound Name Substituent βHRS (10⁻³⁰ cm⁴/statvolt) Application Reference
4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile Oxazole, ethynyl 45 NLO materials
4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile Phenoxazine, carbazole N/A (TADF emitter) OLEDs
This compound Dioxane, propyl N/A LCD dielectrics

Key Observations :

  • NLO Performance : Ethynyl-linked oxazole derivatives exhibit high βHRS due to extended π-conjugation and charge transfer, whereas the dioxane-propyl system lacks sufficient conjugation for NLO efficacy .

Key Observations :

  • Polarity Modulation : Carbonyl and thioether groups alter electronic properties and solubility, whereas the dioxane-propyl system prioritizes steric bulk and thermal stability .

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